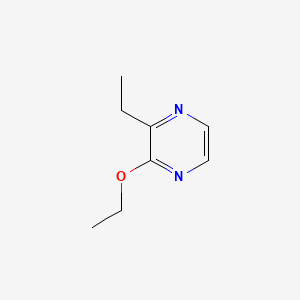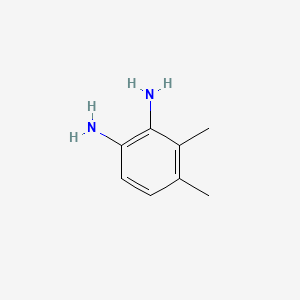![molecular formula C12H14N2O3 B1348589 Proline, 1-[(phenylamino)carbonyl]- CAS No. 827612-77-1](/img/structure/B1348589.png)
Proline, 1-[(phenylamino)carbonyl]-
Vue d'ensemble
Description
Proline, 1-[(phenylamino)carbonyl]- is a type of amino acid. It has the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol .
Synthesis Analysis
The synthesis of derivatives related to Proline, 1-[(phenylamino)carbonyl]- starts with (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis
The molecular structure of Proline, 1-[(phenylamino)carbonyl]- is characterized by the formula C12H14N2O3 .Chemical Reactions Analysis
Proline, 1-[(phenylamino)carbonyl]- can participate in Mannich reactions . In these reactions, substituted acetophenones, substituted aromatic aldehydes, and substituted aromatic amines undergo Mannich reactions in the presence of 7 mol% of ionic liquid-immobilized proline (s) organocatalyst to provide β-amino carbonyl compounds .Physical And Chemical Properties Analysis
Proline, 1-[(phenylamino)carbonyl]- is a small, cyclic, non-polar, non-toxic, odorless, sweet-tasting imino acid . It has unique physicochemical properties and numerous biotechnological applications .Applications De Recherche Scientifique
Catalyst in Organic Reactions
L-Proline, 1-[(phenylamino)carbonyl]-, has been used as a catalyst in various organic reactions. For instance, it has been used in the synthesis of aurones via Knoevenagel condensation . The reaction between benzofuranone and substituted benzaldehydes was catalyzed by L-proline-based natural deep eutectic solvents (NaDES) to produce aurones in high yields and purity .
Solvent in Organic Synthesis
L-Proline-based NaDES were synthesized and applied as solvents for the Knoevenagel condensation reaction .
Ultrasound-Assisted Synthesis
L-Proline-based NaDES have been used as efficient solvents and catalysts for the ultrasound-assisted synthesis of aurones . The use of ultrasound irradiation in conjunction with these solvents and catalysts resulted in optimum results .
4. High Loading on Multi-Wall Carbon Nanotubes L-Proline has been directly loaded on multi-wall carbon nanotubes (MWCNTs) with an exceptionally high loading content of 67 wt.% . The obtained L-proline/MWCNTs catalyst showed excellent catalytic activity, even after multiple rounds of recycling and reusing .
5. Broad Applicability in Different Reactions and Solvent Systems The L-proline/MWCNTs catalyst has shown broad applicability in different reactions and solvent systems, including typical Aldol reaction, Mannich reaction, Michael reaction, α-oxyamination reaction, and Knoevenagel condensation .
Heterogenized Organo-Catalysis
The unusual loading mode of L-Proline on MWCNTs may open a window for designing heterogenized organo-catalysts . This could lead to the development of more efficient and sustainable catalytic processes in the future .
Mécanisme D'action
Proline, 1-[(phenylamino)carbonyl]-, like other proline derivatives, can act as a weak agonist of the glycine receptor and of both NMDA and non-NMDA (AMPA/kainate) ionotropic glutamate receptors . It can also react as a nucleophile with carbonyl groups or Michael acceptors to form iminium ions or enamines .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEAHHXBZHTCOI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350022 | |
| Record name | Proline, 1-[(phenylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Proline, 1-[(phenylamino)carbonyl]- | |
CAS RN |
827612-77-1 | |
| Record name | Proline, 1-[(phenylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)









